molecular formula C13H18N2O B2562407 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one CAS No. 866043-50-7

1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one

Cat. No.: B2562407
CAS No.: 866043-50-7
M. Wt: 218.3
InChI Key: LHAPXGBYQLLWJZ-UHFFFAOYSA-N
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Description

1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one is a compound with the molecular formula C13H18N2O. It is also known by its IUPAC name, 1-(4-isopropyl-3-methylphenyl)-2-imidazolidinone . This compound is part of the imidazolidinone family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazolidinones are known for their diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

The synthesis of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one typically involves the reaction of 4-isopropyl-3-methylphenylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties[][4].

Mechanism of Action

The mechanism of action of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)12-5-4-11(8-10(12)3)15-7-6-14-13(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPXGBYQLLWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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